![molecular formula C18H17N5O3S B2506123 1-(benzo[d]isoxazol-3-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide CAS No. 2034549-47-6](/img/structure/B2506123.png)

1-(benzo[d]isoxazol-3-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

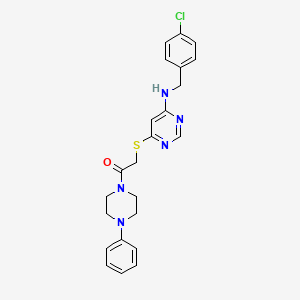

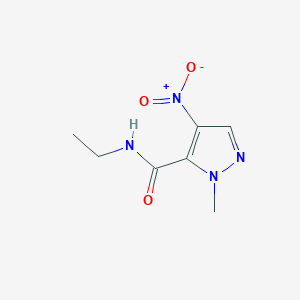

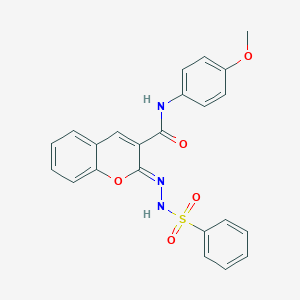

The compound 1-(benzo[d]isoxazol-3-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide is a complex organic molecule that likely contains multiple functional groups, including a benzoisoxazole, a triazole, and a methanesulfonamide moiety. While the provided papers do not directly discuss this compound, they do provide insights into some of the functional groups and methods that could be relevant to its synthesis and properties.

Synthesis Analysis

The synthesis of complex organic molecules often involves the selective functionalization of specific sites within the molecule. Paper discusses the use of 1H-Benzotriazol-1-yl methanesulfonate as a regioselective N-mesylating reagent, which suggests its potential utility in the synthesis of methanesulfonamide derivatives. This reagent is effective in differentiating amino groups, selectively mesylating primary amino groups over secondary ones and favoring amino over hydroxy groups. This selectivity could be crucial in the stepwise construction of the target compound, ensuring that the correct nitrogen atom is modified during the synthesis.

Molecular Structure Analysis

The molecular structure of organic compounds is often elucidated using crystallography. Paper describes the crystal structure of a different compound, 1,1-bis[(2-phenylazo)imidazol-1-yl]methane, which provides insights into the structural aspects of azo and imidazole groups. Although the target compound does not contain these exact groups, the principles of planarity and dihedral angles, as well as bond lengths discussed in the paper, are relevant to understanding how the different rings and substituents in the target molecule might influence its overall three-dimensional shape and reactivity.

Chemical Reactions Analysis

The reactivity of a compound is dictated by its functional groups and their respective chemical properties. The mesylating agent discussed in paper could be used to introduce a methanesulfonamide group into the target molecule. The mesylation reaction is a common step in the modification of nitrogen-containing compounds, which could be a key transformation in the multi-step synthesis of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While the papers provided do not directly discuss the properties of the target compound, the structural analysis in paper of a related molecule can give some indication of the properties that might be expected. For example, the planarity of certain groups and the strength of bonding within the molecule can affect its boiling point, solubility, and stability. The presence of aromatic rings, such as the benzoisoxazole and phenyl groups, typically contributes to increased stability and lower solubility in polar solvents.

Applications De Recherche Scientifique

Organic Synthesis Applications

In organic synthesis, benzotriazole-mediated synthesis plays a critical role in constructing complex molecules. For instance, Katritzky et al. (1994) demonstrated the synthesis of α-di- and α-trisubstituted ethers and sulfides through reactions involving ethylaryl- and diethylaryl(benzotriazol-1-yl)methanes with sodium alkoxides, phenol, and thiophenol. This methodology highlights the versatility of benzotriazole derivatives in facilitating nucleophilic substitution reactions, a foundational technique in organic chemistry (Katritzky, Jurczyk, Szajda, Shcherbakova, & Lam, 1994).

Medicinal Chemistry Applications

In medicinal chemistry, the structural motifs found in 1-(benzo[d]isoxazol-3-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide are crucial for the development of therapeutic agents. Dey et al. (2015) conducted a structural study on nimesulide triazole derivatives, revealing the importance of intermolecular interactions in determining the stability and functionality of these compounds. Such studies are essential for the design of new drugs with improved efficacy and stability (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).

Material Science Applications

In material science, the incorporation of sulfonamide and triazole functionalities can lead to the development of novel materials with unique properties. For example, Elhabiri et al. (1999) reported on lanthanide helicates self-assembled in water, showcasing how these complex molecules could be utilized in creating luminescent materials with potential applications in sensing and imaging. The stability of these dimetallic carboxylates in aqueous environments underscores the potential for their use in biologically relevant applications (Elhabiri, Scopelliti, Bünzli, & Piguet, 1999).

Propriétés

IUPAC Name |

1-(1,2-benzoxazol-3-yl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S/c24-27(25,13-17-15-8-4-5-9-18(15)26-21-17)22-16(12-23-19-10-11-20-23)14-6-2-1-3-7-14/h1-11,16,22H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRQLBBMQSQYHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)CC3=NOC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2506046.png)

![6-Amino-1-ethyl-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2506051.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2506054.png)

![2-[(2-Fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2506058.png)

![Pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B2506060.png)

![5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2506061.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2506063.png)